molecular formula C10H15NO3 B13643656 (1S)-2-amino-1-(2,5-dimethoxyphenyl)ethan-1-ol

(1S)-2-amino-1-(2,5-dimethoxyphenyl)ethan-1-ol

Cat. No.: B13643656
M. Wt: 197.23 g/mol
InChI Key: VFRCNXKYZVQYLX-SECBINFHSA-N
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Description

(1S)-2-amino-1-(2,5-dimethoxyphenyl)ethan-1-ol is an organic compound that features an amino group and a phenyl ring substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(2,5-dimethoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,5-dimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

    Amination: The resulting alcohol is then subjected to amination using reagents such as ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and optimized reaction conditions are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(2,5-dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the amino group or further reduce the phenyl ring.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler amines or hydrocarbons.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(1S)-2-amino-1-(2,5-dimethoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group and methoxy-substituted phenyl ring allow it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-amino-1-(2,4-dimethoxyphenyl)ethan-1-ol: Similar structure but with different substitution pattern on the phenyl ring.

    (1S)-2-amino-1-(3,5-dimethoxyphenyl)ethan-1-ol: Another isomer with methoxy groups at different positions.

    (1S)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol: Similar compound with methyl groups instead of methoxy groups.

Uniqueness

(1S)-2-amino-1-(2,5-dimethoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(1S)-2-amino-1-(2,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1

InChI Key

VFRCNXKYZVQYLX-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@@H](CN)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CN)O

Origin of Product

United States

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